2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
This compound is a complex molecule with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNO
IUPAC Name: 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Preparation Methods
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
Knoevenagel Condensation:
- Large-scale production typically involves optimized versions of the above synthetic routes.
- Precise reaction conditions and catalysts are employed to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Reactivity: The compound is stable under ambient conditions.
Common Reagents: LiAlH, NaOH, HCl, and various organic solvents.
Major Products: Reduced nitro compound and the corresponding carboxylic acid.
Scientific Research Applications
Medicine: Investigated for potential anticancer properties due to its unique structure.
Chemistry: Used as a building block in the synthesis of other complex molecules.
Industry: Employed in the development of novel materials.
Mechanism of Action
Targets: The compound may interact with enzymes or receptors involved in cell growth and proliferation.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of quinoline and phenyl rings sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C30H18Cl2N2O6 |
---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H18Cl2N2O6/c31-20-12-8-18(9-13-20)26-16-23(22-4-1-2-6-25(22)33-26)30(36)39-17-28(35)19-10-14-21(15-11-19)40-29-24(32)5-3-7-27(29)34(37)38/h1-16H,17H2 |
InChI Key |
JNHIVNMJDZZHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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